molecular formula C11H12N2O B2795089 cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2210051-31-1

cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No. B2795089
CAS RN: 2210051-31-1
M. Wt: 188.23
InChI Key: AHWRIUPKDCVKDU-UHFFFAOYSA-N
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Description

The compound “cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is a complex organic molecule. It is likely to be a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one , which is a heterocyclic compound . This compound has been studied as an allosteric modulator of the M4 muscarinic acetylcholine receptor .


Synthesis Analysis

The synthesis of similar compounds involves reactions with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of the parent compound, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, has a molecular weight of 118.1359 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields . The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .

Scientific Research Applications

Mechanism of Enzymatic Inhibition

Research has shown that derivatives of cyclopropyl compounds, such as cyclopropanol, can act as mechanism-based inhibitors for certain types of enzymes. For example, a study on the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors revealed that cyclopropanol-inactivated enzymes could yield a mixture of interconverting compounds, highlighting a potential route for studying enzyme inhibition and function through structural analogs of cyclopropyl compounds (Frank et al., 1989).

Synthesis and Properties of Derivatives

The versatility of cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is also evident in its use as a precursor for synthesizing novel compounds. A study on the novel synthesis and properties of methanocycloundeca[b]pyrimido[5,4-d]pyrrole derivatives showcased the chemical reactivity and potential applications of cyclopropyl-related compounds in creating new molecules with unique properties (Mitsumoto & Nitta, 2004).

Catalytic Methods and Synthesis

Another aspect of research focuses on the compound's role in catalysis and synthesis processes. Studies have demonstrated efficient catalytic methods for synthesizing compounds, such as fulvenes, using cyclopropyl-related structures as intermediates. This highlights the compound's utility in facilitating chemical reactions and creating valuable chemical products (Coşkun & Erden, 2011).

Molecular Structure and Crystallography

The molecular structure and crystallographic studies of cyclopropyl-related compounds provide insights into their chemical behavior and potential applications. Research on the crystal and molecular structure analysis of related compounds has helped elucidate their structural characteristics, which is crucial for understanding their reactivity and interactions with other molecules (Lakshminarayana et al., 2009).

properties

IUPAC Name

cyclopropyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(8-3-4-8)13-6-9-2-1-5-12-10(9)7-13/h1-2,5,8H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWRIUPKDCVKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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